molecular formula C45H88NO19P3 B13142680 azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13142680
M. Wt: 1040.1 g/mol
InChI Key: JFWCCBKCGYVZEW-UOMZNSHMSA-N
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Description

The compound “azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic molecule that features multiple functional groups, including hydroxyl, phosphonooxy, and octadec-9-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired stereochemistry.

    Introduction of hydroxyl and phosphonooxy groups: Hydroxyl groups can be introduced through oxidation reactions, while phosphonooxy groups can be added using phosphorylation reagents.

    Attachment of octadec-9-enoyl groups: This step involves esterification reactions where octadec-9-enoyl groups are attached to the hydroxyl groups on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The double bonds in the octadec-9-enoyl groups can be reduced to form saturated alkyl chains.

    Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of double bonds may yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a functional additive in various products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Membrane interaction: The compound’s lipophilic groups may allow it to integrate into cell membranes, affecting membrane properties and functions.

Comparison with Similar Compounds

Similar Compounds

    Phospholipids: These compounds also contain phosphonooxy groups and long alkyl chains, making them structurally similar.

    Glycolipids: Similar to the compound , glycolipids contain carbohydrate moieties and long hydrophobic chains.

    Sphingolipids: These compounds have a sphingoid base and are involved in cellular signaling and membrane structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40?,41-,42-,43-,44+,45?;/m1./s1

InChI Key

JFWCCBKCGYVZEW-UOMZNSHMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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